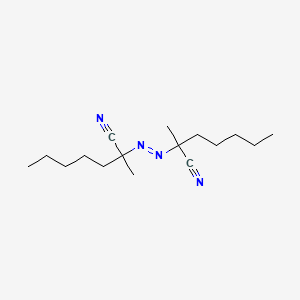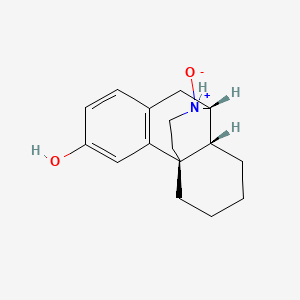
Morphinan-3-ol, 17-oxide, (-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphinan-3-ol, 17-oxide, (-)- is a compound belonging to the morphinan class of chemicals. Morphinans are a group of psychoactive substances that include well-known opioids like morphine, codeine, and thebaine. These compounds are characterized by their unique nitrogen-containing fused polycyclic structure, which includes a piperidine and an aromatic ring. Morphinan-3-ol, 17-oxide, (-)- is a derivative of this class and has been studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of morphinan derivatives typically involves several steps, starting with cyclohexanone intermediates. One common approach is the amination of 2-hydroxymethylenecyclohexanone, followed by reaction with malonic ester to afford hexahydroisoquinoline. This intermediate is then decarboxylated and converted to tetrahydroisoquinoline via a chloro intermediate . The final steps involve specific modifications to introduce the desired functional groups, such as the 17-oxide and 3-ol groups.
Industrial Production Methods
Industrial production of morphinan derivatives often involves large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and reagents are selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
Morphinan-3-ol, 17-oxide, (-)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morphinan-3-ol, 17-oxide, (-)- can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other morphinan derivatives.
Biology: Investigated for its interactions with opioid receptors and potential effects on cellular signaling pathways.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
The mechanism of action of morphinan-3-ol, 17-oxide, (-)- involves its interaction with opioid receptors, particularly the mu-opioid receptor. This interaction leads to the activation of G protein-coupled signaling pathways, resulting in analgesic effects. The compound’s structure allows it to bind selectively to these receptors, modulating pain perception and providing relief from severe pain .
類似化合物との比較
Similar Compounds
Morphine: A natural alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain.
Thebaine: A precursor for the synthesis of other opioids but not used therapeutically due to its toxicity.
Uniqueness
Morphinan-3-ol, 17-oxide, (-)- is unique due to its specific functional groups, which confer distinct pharmacological properties. Unlike some other morphinan derivatives, it has been designed to minimize side effects while retaining analgesic efficacy .
特性
CAS番号 |
63868-06-4 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC名 |
(1R,9R,10R)-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C16H21NO2/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,14(11)10-12)7-8-17(15)19/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m0/s1 |
InChIキー |
PYSLAXNKITVDGO-NUEKZKHPSA-N |
異性体SMILES |
C1CC[C@@]23CC[NH+]([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)[O-] |
正規SMILES |
C1CCC23CC[NH+](C(C2C1)CC4=C3C=C(C=C4)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


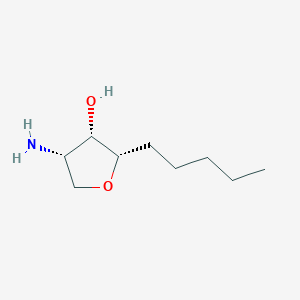

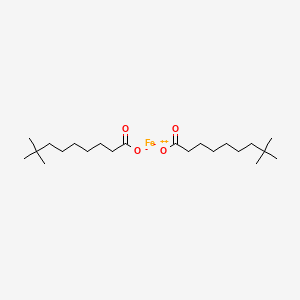

![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
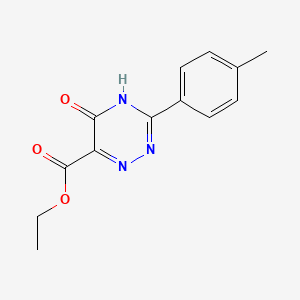
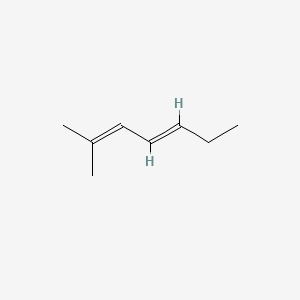
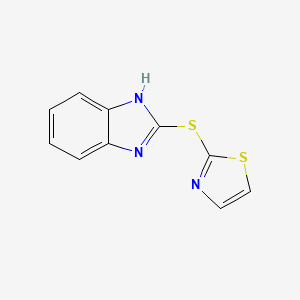
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)

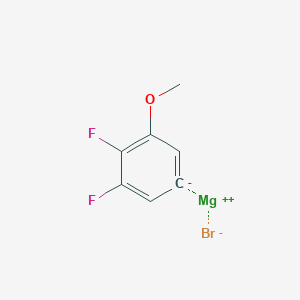

![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
